molecular formula C₁₇H₂₀N₂O₈S B1146194 Zileuton O-glucuronide CAS No. 141056-63-5

Zileuton O-glucuronide

Cat. No.: B1146194
CAS No.: 141056-63-5
M. Wt: 412.41
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zileuton O-glucuronide involves the enzymatic glucuronidation of Zileuton. This reaction typically occurs in the liver, where Zileuton is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound would likely involve biotransformation processes using liver microsomes or recombinant enzymes to catalyze the glucuronidation reaction. This method ensures a high yield of the metabolite under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Zileuton O-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal physiological conditions .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Zileuton O-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of Zileuton from the body. The glucuronidation process increases the solubility of Zileuton, allowing it to be more easily excreted via the kidneys .

Comparison with Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used in asthma treatment.

    Zafirlukast: Similar to Montelukast, it blocks leukotriene receptors to prevent asthma symptoms.

Uniqueness: Zileuton O-glucuronide is unique in that it is a direct metabolite of Zileuton, formed through a specific enzymatic process. Unlike Montelukast and Zafirlukast, which act on leukotriene receptors, Zileuton and its metabolite work by inhibiting the synthesis of leukotrienes .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKQHWQVGZJRJ-UPZRFPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858570
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141056-63-5
Record name Zileuton N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZILEUTON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of Zileuton O-glucuronide being identified as a potential biomarker for depression in ESRD patients?

A1: The studies highlight that this compound showed significant differences in serum levels between ESRD patients with and without depression. [, ] This difference suggests its potential as a biomarker for diagnosing depression in this patient population. Further research is needed to validate its efficacy as a diagnostic tool and to understand the underlying biological mechanisms involved.

Q2: What are the limitations of using this compound as a biomarker based on the current research?

A2: While the research findings are promising, it's crucial to acknowledge the limitations. The studies involved a relatively small sample size. [, ] Larger-scale studies are essential to confirm these findings and to determine the sensitivity and specificity of this compound as a biomarker for depression in ESRD patients. Additionally, research should explore whether other factors, such as medication use or comorbidities, might influence this compound levels.

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